molecular formula C16H15N5O B2802793 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide CAS No. 2034508-69-3

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

Cat. No. B2802793
CAS RN: 2034508-69-3
M. Wt: 293.33
InChI Key: QXBBDDKQFRTXAW-UHFFFAOYSA-N
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Description

“N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide” is a complex organic compound that contains several interesting substructures, including a pyrazine ring, a pyrazol ring, and a benzamide group . These substructures are often found in biologically active molecules and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or an existing crystal structure, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. Without specific information on this compound, it’s difficult to provide a detailed physical and chemical properties analysis .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives have demonstrated promising antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics or antifungal agents .

Anti-Inflammatory Effects

Certain pyrrolopyrazine derivatives possess anti-inflammatory activity. They may modulate inflammatory pathways, making them relevant in the development of anti-inflammatory drugs .

Antiviral Properties

Studies indicate that pyrrolopyrazine derivatives exhibit antiviral activity. These compounds could be investigated further for their potential to combat viral infections .

Antioxidant Potential

The pyrrolopyrazine scaffold may contribute to antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .

Antitumor Activity

Researchers have observed antitumor effects of pyrrolopyrazine derivatives. These compounds could be explored as potential candidates for cancer therapy .

Kinase Inhibition

5H-pyrrolo[2,3-b]pyrazine derivatives have shown activity in kinase inhibition. Kinases play a critical role in cell signaling pathways, and modulating their activity can impact various diseases, including cancer .

Despite these promising findings, the precise mechanisms of action for pyrrolopyrazine derivatives remain incompletely understood. Additionally, more Structure-Activity Relationship (SAR) research is needed to optimize their properties. Medicinal chemistry researchers can use this information to design and synthesize new leads for treating various diseases .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a pharmaceutical, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .

properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-21-13(9-14(20-21)15-11-17-7-8-18-15)10-19-16(22)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBBDDKQFRTXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

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